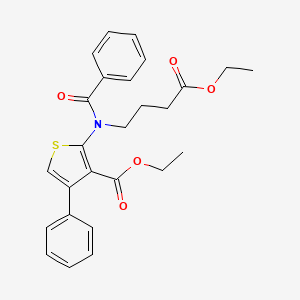

Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate

Description

Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate is a thiophene-based carboxamide derivative characterized by a benzoyl group linked via a 4-ethoxy-4-oxobutyl chain to the amino substituent of the thiophene core. This compound’s structural complexity arises from the combination of ester, amide, and aromatic functionalities, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

54805-47-9 |

|---|---|

Molecular Formula |

C26H27NO5S |

Molecular Weight |

465.6 g/mol |

IUPAC Name |

ethyl 2-[benzoyl-(4-ethoxy-4-oxobutyl)amino]-4-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C26H27NO5S/c1-3-31-22(28)16-11-17-27(24(29)20-14-9-6-10-15-20)25-23(26(30)32-4-2)21(18-33-25)19-12-7-5-8-13-19/h5-10,12-15,18H,3-4,11,16-17H2,1-2H3 |

InChI Key |

ZMJKRIDUWAWZPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Ethoxy Group: The ethoxy group is added through an esterification reaction using ethanol and an acid catalyst.

Formation of the Final Compound: The final compound is formed by reacting the intermediate products under controlled conditions, typically involving heating and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted thiophenes or benzoyl derivatives.

Scientific Research Applications

Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Effects: The benzoyl(4-ethoxy-4-oxobutyl)amino group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to simpler analogs like the cyanoacetamido derivatives . The ethoxy ester in the butyl chain could also resist enzymatic hydrolysis, prolonging metabolic stability . Chlorophenyl and cyano groups in analogs (e.g., ) enhance electronic interactions with biological targets but may reduce solubility in aqueous environments .

- Physicochemical Properties: The target compound’s higher molecular weight (~466.54 g/mol) compared to cyanoacetamido analogs (~314–349 g/mol) suggests differences in pharmacokinetics, such as slower clearance rates . The furoyl group in introduces a heterocyclic motif, which may enhance selectivity for targets with complementary binding pockets .

Research Findings from Analogous Compounds

- Carboxamide Derivatives : Carboxamide analogs in demonstrated varied in vitro activities depending on substituents. For example, 2-cyclohexylcarbamoyl derivatives showed moderate enzyme inhibition, suggesting that the target compound’s benzoyl group could similarly influence bioactivity .

- Ester Hydrolysis : Compounds with methoxy or ethoxy esters (e.g., ) exhibited slower hydrolysis rates compared to methyl esters, indicating that the target compound’s 4-ethoxy group may enhance stability in biological systems .

Biological Activity

Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate (CAS No. 54805-47-9) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate is , with a molecular weight of 465.6 g/mol. The compound features a thiophene ring, an ethoxy group, and a benzoyl moiety, which contribute to its diverse reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 54805-47-9 |

| Molecular Formula | C26H27NO5S |

| Molecular Weight | 465.6 g/mol |

| IUPAC Name | Ethyl 2-[benzoyl-(4-ethoxy-4-oxobutyl)amino]-4-phenylthiophene-3-carboxylate |

| InChI Key | ZMJKRIDUWAWZPD-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves several steps:

- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving sulfur and suitable dienes.

- Introduction of the Benzoyl Group : A Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst is employed.

- Attachment of the Ethoxy Group : Esterification with ethanol in the presence of an acid catalyst.

- Final Compound Formation : The intermediate products are reacted under controlled conditions to yield the final compound.

The biological activity of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate is attributed to its interaction with specific molecular targets, potentially including enzymes and receptors. The exact pathways depend on the biological system being studied, but it is hypothesized that the compound may alter enzyme activity or receptor signaling, leading to various biological effects such as antimicrobial or anticancer properties .

Antimicrobial Properties

Research has indicated that compounds similar to Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

Anticancer Activity

Studies focusing on related compounds have demonstrated promising anticancer effects. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate could also exhibit similar effects .

Case Studies

- Inhibition of Tyrosinase : A study explored compounds with structural similarities to investigate their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Some analogs showed strong inhibition, indicating potential applications in skin whitening agents .

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects on B16F10 melanoma cells, revealing that certain concentrations did not exhibit cytotoxicity after extended exposure, thus supporting their potential as therapeutic agents without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.